molecular formula C9H9ClF3N B1388090 4-chloro-N-ethyl-3-(trifluoromethyl)aniline CAS No. 42265-87-2

4-chloro-N-ethyl-3-(trifluoromethyl)aniline

Cat. No.: B1388090
CAS No.: 42265-87-2
M. Wt: 223.62 g/mol
InChI Key: INNSDYDXEKBZEV-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and an ethylamine group attached to a benzene ring

Biochemical Analysis

Biochemical Properties

[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in the synthesis of compounds like N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea . The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the interacting biomolecules.

Cellular Effects

The effects of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphorylation of STAT3, leading to changes in gene expression and promoting apoptosis in certain cancer cells . This compound’s impact on cellular metabolism includes alterations in the metabolic flux and levels of specific metabolites.

Molecular Mechanism

At the molecular level, [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine in laboratory settings are characterized by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed persistent changes in cellular function, including sustained alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been identified, indicating specific dosage levels at which the compound’s effects become pronounced. These studies also highlight the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

[4-Chloro-3-(trifluoromethyl)phenyl]ethylamine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to participate in the synthesis of certain thiourea derivatives, which are important intermediates in metabolic processes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can significantly influence its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of [4-Chloro-3-(trifluoromethyl)phenyl]ethylamine is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced technologies, such as flow reactors and automated control systems, ensures consistent product quality and efficient resource utilization. The industrial production methods are designed to minimize waste and environmental impact while maximizing the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-chloro-N-ethyl-3-(trifluoromethyl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 4-chloro-N-ethyl-3-(trifluoromethyl)aniline exhibits unique chemical properties due to the presence of the ethylamine group.

Properties

IUPAC Name

4-chloro-N-ethyl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNSDYDXEKBZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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